molecular formula C10H16O4 B1362418 1,6-Dioxacyclododecane-7,12-dione CAS No. 777-95-7

1,6-Dioxacyclododecane-7,12-dione

Cat. No. B1362418
CAS RN: 777-95-7
M. Wt: 200.23 g/mol
InChI Key: AXKZIDYFAMKWSA-UHFFFAOYSA-N
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Description

1,6-Dioxacyclododecane-7,12-dione is a macrocyclic compound with the molecular formula C10H16O4 . It has an average mass of 200.232 Da and a monoisotopic mass of 200.104858 Da . It is also known by other names such as 1,6-dioxacyclododecane-7,12-quinone, butylene adipate, cyclododecane-7,12-dione, 1,6-dioxa-, and hexanedioic acid, 1,4-butanediyl ester .


Molecular Structure Analysis

The molecular structure of 1,6-Dioxacyclododecane-7,12-dione is based on structures generated from information available in ECHA’s databases . The InChI code for the compound is 1S/C10H16O4/c11-9-5-1-2-6-10(12)14-8-4-3-7-13-9/h1-8H2 .


Physical And Chemical Properties Analysis

1,6-Dioxacyclododecane-7,12-dione is a white to yellow solid . It has a molecular weight of 200.23 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Structure and Molecular Modeling

  • Molecular Structure Analysis : Vulić, Hooft, and Kroon (1993) studied the structure of 1,6-Diazacyclododecane-7,12-dione, a cyclic monomeric model of polyamide 46. They found that the molecules form hydrogen-bonded stacks with alternating orientations, contributing to a partial two-fold positional disorder in the crystal structure (Vulić, Hooft, & Kroon, 1993).

  • X-ray and NMR Investigations : Gluziński et al. (1992) conducted X-ray and NMR investigations on the molecular structure of 1,6-diaza-9,12-dioxacyclotetradeca-2,5-dione, revealing its crystallographic two-fold symmetry axis (Gluziński et al., 1992).

Chemical Synthesis and Reactions

  • Synthesis of Copper(II)–Nickel(II) Complexes : Karaböcek et al. (2003) synthesized mono- and di-nuclear copper(II) and/or nickel(II) complexes using 1,6-Dioxacyclododecane-7,12-dione derivatives. They characterized these complexes through various spectroscopic methods (Karaböcek et al., 2003).

  • Synthesis and Characterization of Macrocycles : Motekaitis et al. (1999) described the synthesis and characterization of new dioxotetraazamacrocycles, which included a study of the stability constants with Cu2+ ions and potential applications in PET imaging or radiotherapeutic applications (Motekaitis et al., 1999).

Applications in Materials Science

  • Toughening Polylactide : Jing and Hillmyer (2008) synthesized (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione from L-lactide and demonstrated its use in toughening polylactide, showing significant improvements in the material's toughness (Jing & Hillmyer, 2008).

  • Functionalization of Saturated Hydrocarbons : Barton, Csuhai, and Ozbalik (1990) studied the oxidation of cyclododecane to produce various diones, including 1,6-dioxacyclododecane-7,12-dione, under specific conditions. This research is relevant to the functionalization of saturated hydrocarbons (Barton, Csuhai, & Ozbalik, 1990).

Other Relevant Studies

  • Stereochemistry of Intermediates in Synthesis : Argese et al. (2006) explored the stereochemistry of intermediates in the synthesis of a related compound, 1,4,7,10-tetraazacyclododecane, providing insights into the complex synthesis processes of similar cyclic compounds (Argese et al., 2006).

  • Synthesis and Protonation Behavior : Kato et al. (1991) synthesized 6,7,12,13-Tetrahydro-7,12-methano-3H-cycloheptacyclodecene-3,14-dione, a related compound, and studied its protonation behavior, providing insights relevant to the chemistry of cyclic diones (Kato et al., 1991).

properties

IUPAC Name

1,6-dioxacyclododecane-7,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9-5-1-2-6-10(12)14-8-4-3-7-13-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKZIDYFAMKWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)OCCCCOC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228330
Record name 1,6-Dioxacyclododecane-7,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dioxacyclododecane-7,12-dione

CAS RN

777-95-7
Record name 1,6-Dioxacyclododecane-7,12-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=777-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dioxacyclododecane-7,12-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dioxacyclododecane-7,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-dioxacyclododecane-7,12-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.174
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,6-DIOXACYCLODODECANE-7,12-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K085AS8U9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
E Canellas, P Vera, C Nerín - Analytical and bioanalytical chemistry, 2015 - Springer
Biodegradable packagings are made by combination of several materials creating a multilayer with the properties needed. Each material, including the adhesive, could contain …
Number of citations: 61 link.springer.com
JS Félix, F Isella, O Bosetti, C Nerín - Analytical and Bioanalytical …, 2012 - Springer
Adhesives used in food packaging to glue different materials can provide several substances as potential migrants, and the identification of potential migrants and migration tests are …
Number of citations: 89 link.springer.com
M Shimoda, H Shiratsuchi, Y Minegishi… - Journal of Agricultural …, 1993 - ACS Publications
Flavor deterioration of a nonfermented sausage during storage was investigated. The flavor of sausage stored at 10 C was evaluated periodically by trained panelists. It was found that …
Number of citations: 10 pubs.acs.org
V Meshram, N Kapoor, S Saxena - Mycology, 2013 - Taylor & Francis
Muscodor kashayum (MycoBank no.: MB 803800; GenBank no.: KC481680) is a newly described endophytic fungus of a medicinal plant Aegle marmelos (Bael tree), growing in the …
Number of citations: 62 www.tandfonline.com
D Wang, C Wang, X Pi, L Guo, Y Wang… - Biomedical …, 2016 - spandidos-publications.com
Currently, there is no adequate, sensitive, reproducible, specific and noninvasive biomarker that can reliably be used to detect renal cell carcinoma (RCC). Previous studies have …
Number of citations: 38 www.spandidos-publications.com
C Domeño, M Aznar, C Nerín, F Isella… - Food Additives & …, 2017 - Taylor & Francis
Printing inks are commonly used in multilayer plastics materials used for food packaging, and compounds present in inks can migrate to the food either by diffusion through the …
Number of citations: 27 www.tandfonline.com
Y Liu, L Tong, N Si, J Xing, Q Zhang, Q Ma… - … and Environmental Safety, 2021 - Elsevier
Chemical hazardous substances in teethers may migrate into infant's body through oral exposure, resulting in a potential health risk. In recent years, researchers have performed a …
Number of citations: 7 www.sciencedirect.com
M Capolupo, A Rafiq, I Coralli, T Alessandro… - Environmental …, 2023 - Elsevier
Bioplastics are promoted as safer alternatives to tackle the long-term persistence of conventional plastics. However, information on the potential release of additives and non-…
Number of citations: 5 www.sciencedirect.com
M Vineet, G Mahiti, S Sanjai - Sydowia, 2015 - cabdirect.org
Muscodor ghoomensis and Muscodor indica are described as new species, living within the internal tissues of Cinnamomum camphora stems growing in Ghoom monastery, Darjeeling, …
Number of citations: 20 www.cabdirect.org
NJ Kim, CM Choi, YH Choi, JH Lee, HJ Kim… - Membrane …, 2009 - koreascience.kr
The effects of the treatment of an acidic solution at pH 2 on polyacrylonitrile ultrafiltration (UF) membranes were investigated using a circular cross-flow filtration bench with a membrane …
Number of citations: 6 koreascience.kr

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